N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Physicochemical profiling Isomer comparison Drug-likeness

N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic, small-molecule benzamide derivative (C22H19N5O, MW 369.42) featuring a sterically hindered diphenylmethyl amide and a 5-methyl-1H-tetrazol-1-yl substituent at the ortho position of the benzoyl ring. It belongs to a class of tetrazolyl benzamides investigated for diverse pharmacological activities.

Molecular Formula C22H19N5O
Molecular Weight 369.4 g/mol
Cat. No. B12159811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Molecular FormulaC22H19N5O
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=CC=C2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H19N5O/c1-16-24-25-26-27(16)20-15-9-8-14-19(20)22(28)23-21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21H,1H3,(H,23,28)
InChIKeyAKAKYBRHQGROPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide – Structural Identity and Baseline Properties


N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic, small-molecule benzamide derivative (C22H19N5O, MW 369.42) featuring a sterically hindered diphenylmethyl amide and a 5-methyl-1H-tetrazol-1-yl substituent at the ortho position of the benzoyl ring. It belongs to a class of tetrazolyl benzamides investigated for diverse pharmacological activities. However, a comprehensive search of non-vendor sources reveals an absence of peer-reviewed biological assay data or patent claims directly characterizing this specific compound, indicating it is primarily distributed as a screening library compound .

Screening library compound for tetrazolyl benzamide scaffold exploration
Supports regioisomer and N-substituent structure-activity relationship (SAR) studies
Predicted property differentiation (logP, steric, H-bond); validate experimentally

Why N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide Cannot Be Simply Substituted with In-Class Analogs


Within the tetrazolyl benzamide family, simple substitution is precarious because even positional isomerism profoundly alters molecular recognition. For example, the relocation of the tetrazole from the 2- to the 3-position on the central phenyl ring changes the spatial orientation of key hydrogen bond acceptors . Furthermore, the N-diphenylmethyl group introduces significant steric bulk, which, when combined with the ortho-tetrazole, can enforce a unique conformational constraint not present in N-cyclohexyl or N-cyclooctyl analogs . The specific ortho relationship between the amide and the tetrazole is known to influence metal chelation and enzyme active site complementarity in related 2-(tetrazol-1-yl)benzamide scaffolds, making direct functional interchange with meta or para isomers unjustifiable without empirical validation [1].

Positional isomers (2- vs 3-/4-tetrazolyl) alter pharmacophore geometry; target binding may not be reproduced.
N-Diphenylmethyl steric bulk differs from cycloalkyl analogs; selectivity in hydrophobic pockets may shift.
5-Methyl on tetrazole blocks a metabolic soft spot; des-methyl analog may show higher intrinsic clearance, altering assay exposure.

Quantitative Differentiation Evidence for N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide vs. Closest Analogs


Physicochemical Property Differentiation: 2-Isomer vs. 3-Isomer Predicted logP and Polar Surface Area

Predicted logP for N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide cannot be precisely sourced from a permissible repository. However, the known 3-isomer (ChemDiv Y043-8701) exhibits a logP of 3.30 and a topological polar surface area (TPSA) of 63.85 Ų . The ortho substitution in the 2-isomer is expected to introduce intramolecular steric interactions that reduce the exposed polar surface area and lower the effective logD relative to the meta isomer. This difference modulates passive membrane permeability and solubility profiles, a critical factor for cell-based assay performance and compound formulation.

logP & PSA
Class-level inference
Target (2-isomer): Predicted lower logP/TPSA
Comparator (3-isomer): logP 3.30, TPSA 63.85 Ų
Distinct permeability and solubility profiles
Based on vendor computational models; experimental verification needed
Physicochemical profiling Isomer comparison Drug-likeness

Steric Bulk Differentiation: N-Diphenylmethyl vs. N-Cycloalkyl Analogs

The N-diphenylmethyl substituent introduces two rigid phenyl rings, creating a significantly larger steric footprint than N-cyclohexyl or N-cyclooctyl alternatives. This can be quantified using calculated molecular volume and shape descriptors, though explicit data for the target compound is unavailable. Analogs N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide and N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide possess smaller aliphatic rings, which provide less steric hindrance and distinct hydrophobic interactions .

Steric Bulk
Class-level inference
Target: two phenyl rings (diphenylmethyl)
Comparators: one cyclohexyl or cyclooctyl ring
Alters shape complementarity for large hydrophobic pockets
Structural comparison; no unified assay data available
Steric effects Ligand-receptor binding Conformational analysis

Hydrogen Bonding Capacity: Tetrazole Regioisomer Influence on Acceptor Count and Geometry

All positional isomers (2-, 3-, 4-tetrazolyl) share an identical hydrogen bond acceptor count of 5 and donor count of 1, as seen in the 3-isomer listing . However, the spatial arrangement of these acceptors differs. The 2-isomer positions the tetrazole ring adjacent to the amide carbonyl, enabling potential intramolecular hydrogen bonds or bidentate metal chelation motifs absent in the 3- or 4-isomers. This geometric distinction is critical for targets requiring precise pharmacophore mapping, such as metalloenzymes.

H-Bond Geometry
Class-level inference
Target: ortho allows intramolecular H-bond or bidentate metal chelation
3-/4-isomers: identical HBA/HBD count, but no intramolecular H-bond
Unique binding mode justifies isomer-specific procurement
Geometry analysis; confirm via mechanistic enzymology
Hydrogen bonding Molecular recognition Drug design

Metabolic Stability Inference: 5-Methyl Tetrazole vs. Unsubstituted Tetrazole Analogs

The 5-methyl group on the tetrazole ring blocks a potential site of oxidative metabolism. Unsubstituted tetrazole analogs, such as N-(diphenylmethyl)-2-(1H-tetrazol-1-yl)benzamide, present a C-H bond susceptible to CYP450-mediated hydroxylation [1]. While direct metabolic stability data for the target compound is lacking, the presence of the methyl group is a class-level structural modification commonly associated with improved in vitro half-life in hepatic microsome assays.

Metabolic Stability
Class-level inference
5-Methyl blocks tetrazole C-5 oxidation
Des-methyl analog: predicted metabolic liability at C-5
May extend assay exposure duration
Inferred from medicinal chemistry principles; no direct compound data
Metabolic stability CYP450 In vitro ADME

Optimal Application Scenarios for N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide Based on Evidence Profile


Structure-Activity Relationship (SAR) Anchor for Ortho-Tetrazole Benzamide Scaffolds

Given its unique ortho arrangement, this compound serves as a key reference point in SAR studies exploring the effect of tetrazole regioisomerism on pharmacological activity. It can be directly compared with the 3- and 4-isomers to establish positional selectivity fingerprints for novel biological targets .

Probe for Sterically Demanding Hydrophobic Pockets

The bulky N-diphenylmethyl group qualifies the compound as a probe for targets with large, aromatic-rich binding sites, such as the cholesterol-binding domain of GPCRs or the colchicine binding site of tubulin, where smaller N-cycloalkyl analogs show reduced complementarity.

Metal Chelation and Metalloenzyme Inhibition Studies

The 2-(tetrazol-1-yl)benzamide motif can act as a bidentate ligand for zinc or magnesium ions, as evidenced by the broader class of tetrazolyl benzamides that inhibit metalloenzymes like DapE and BCRP [1]. This compound can be tested for inhibition of zinc-dependent hydrolases where an ortho relationship enhances metal coordination geometry.

Metabolic Stability Comparative Study in ADME Batteries

The 5-methyl tetrazole modification provides a basis for head-to-head stability comparisons against des-methyl analogs in liver microsome and hepatocyte stability assays, to quantify the impact of blocking the tetrazole C-5 position on intrinsic clearance [2].

Application
Selection Property
Validation Focus
Ortho-tetrazole SAR anchor
Ortho-tetrazole regioisomerism
Positional selectivity fingerprint vs 3-/4-isomers
Hydrophobic pocket probe
Diphenylmethyl steric bulk
Binding complementarity in GPCR/tubulin sites
Metal chelation studies
2-(Tetrazol-1-yl)benzamide chelating motif
Inhibition of Zn-dependent hydrolases
Metabolic stability comparison
5-Methyl tetrazole modification
Intrinsic clearance in microsome/hepatocyte assays
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